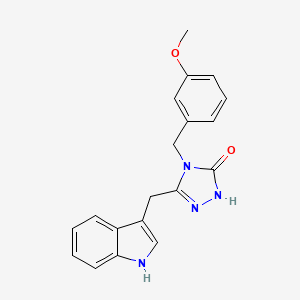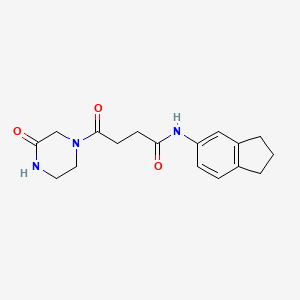![molecular formula C11H12F3N5 B4261074 N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine
Descripción general
Descripción
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine binds to the active site of BTK and prevents its phosphorylation, which is necessary for B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. The inhibition of these pathways can induce apoptosis and inhibit cell growth in B-cell malignancies.
Biochemical and Physiological Effects
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has been shown to have potent activity against BTK and can effectively inhibit B-cell receptor signaling. In preclinical studies, it has been found to induce apoptosis and inhibit cell growth in B-cell malignancies. N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has several advantages for lab experiments, including its high potency and selectivity for BTK. It also has good pharmacokinetic properties and can be administered orally. However, N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has some limitations, including its relatively short half-life and the potential for drug resistance.
Direcciones Futuras
There are several future directions for the development of N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine as a therapeutic agent. One potential direction is the combination of N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine with other agents, such as monoclonal antibodies, to enhance its therapeutic efficacy. Another direction is the investigation of N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine in combination with other targeted therapies for the treatment of B-cell malignancies. Additionally, further research is needed to explore the potential of N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine for the treatment of autoimmune disorders.
Aplicaciones Científicas De Investigación
N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been found to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition can lead to the suppression of B-cell activation and proliferation, making N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c1-19-9(17-7-18-19)4-6-16-10-8(11(12,13)14)3-2-5-15-10/h2-3,5,7H,4,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLIRINLKMPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCNC2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![(3S*,4R*)-1-[(4-fluorophenoxy)acetyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4261016.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)


![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B4261093.png)
![2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B4261106.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B4261111.png)